

4-Chloro-6-ethoxy-2-methylquinoline physical properties

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Compound of Interest

Compound Name: 4-Chloro-6-ethoxy-2-methylquinoline

CAS No.: 66735-22-6

Cat. No.: B1367035

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An In-depth Technical Guide to the Physical Properties of **4-Chloro-6-ethoxy-2-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-ethoxy-2-methylquinoline is a substituted heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a foundational structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitutions of a chloro group at the 4-position, an ethoxy group at the 6-position, and a methyl group at the 2-position create a unique molecule with potential applications as a key intermediate in the synthesis of more complex, pharmacologically active agents.

This guide provides a comprehensive overview of the known physicochemical properties of **4-Chloro-6-ethoxy-2-methylquinoline**. Recognizing that this compound is often synthesized for specific research applications, this document goes beyond a simple data summary. It details the standard, field-proven experimental methodologies for determining its key physical properties and for robust structural characterization, offering a self-validating framework for researchers.

Core Physicochemical Properties

The fundamental identity of **4-Chloro-6-ethoxy-2-methylquinoline** is established by the following properties. These values serve as the primary reference for confirming the successful synthesis and purity of the compound.



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Experimental Determination of Physical Properties

For novel or custom-synthesized compounds, experimental verification of physical properties is a cornerstone of chemical characterization. It not only confirms identity but also provides crucial data for subsequent experimental design, including reaction setup, purification, and formulation.

Melting Point Determination

Causality and Expertise: The melting point is one of the most critical and accessible indicators of a solid compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range. For a crystalline solid

like **4-Chloro-6-ethoxy-2-methylquinoline**, this measurement is the first line of quality control after synthesis.

Self-Validating Protocol (Capillary Method):

- **Sample Preparation:** A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.
- **Instrument Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Rapid Heating (Scouting):** The sample is heated rapidly to determine an approximate melting temperature.
- **Accurate Determination:** A fresh sample is prepared. The apparatus is heated to approximately 20°C below the scouted melting point.
- **Slow Heating Ramp:** The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
- **Data Recording:** The temperature at which the first liquid drop appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting "point" is reported as the T_1 - T_2 range.



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Workflow for Capillary Melting Point Determination.

Solubility Analysis

Causality and Expertise: Understanding a compound's solubility profile is paramount for practical applications. It dictates the choice of solvents for chemical reactions, enables purification via recrystallization, and is a foundational parameter in drug development for formulation and bioavailability studies. A systematic screening across solvents of varying polarities provides a comprehensive profile.

Self-Validating Protocol (Semi-Quantitative Method):

- **Solvent Selection:** A range of standard laboratory solvents is selected, covering the polarity spectrum (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
- **Sample Preparation:** A fixed amount of the compound (e.g., 10 mg) is added to a standard volume of each solvent (e.g., 1 mL) in separate, labeled vials.
- **Equilibration:** The vials are agitated (vortexed or sonicated) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C).
- **Visual Observation:** Each vial is visually inspected for the presence of undissolved solid.
- **Classification:** The solubility is classified based on observation:
 - **Soluble:** No solid particles are visible.
 - **Partially Soluble:** Some solid has dissolved, but undissolved material remains.
 - **Insoluble:** The solid appears unchanged.
- **Confirmation:** For "soluble" classifications, adding a further small amount of solute can confirm if the initial solution was saturated.



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Workflow for Semi-Quantitative Solubility Screening.

Structural Elucidation and Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Expertise: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ^1H NMR reveals the number and connectivity of hydrogen atoms, while ^{13}C NMR maps the carbon skeleton. For **4-Chloro-6-ethoxy-2-methylquinoline**, specific resonances are expected that, if present, definitively confirm its structure.

- ^1H NMR Predictions:
 - Ethoxy Group: A triplet (~1.4 ppm) for the $-\text{CH}_3$ group coupled to the $-\text{CH}_2-$ group, and a quartet (~4.1 ppm) for the $-\text{O}-\text{CH}_2-$ group coupled to the $-\text{CH}_3$ group.
 - Methyl Group: A singlet (~2.6 ppm) for the C2-methyl group, with no adjacent protons to couple with.

- Aromatic Protons: Several distinct signals in the aromatic region (~7.0-8.5 ppm), with specific splitting patterns determined by their positions on the quinoline ring system.
- ¹³C NMR Predictions: Twelve distinct signals are expected, one for each unique carbon atom in the molecule, including signals for the ethoxy, methyl, and quinoline ring carbons.

Mass Spectrometry (MS)

Causality and Expertise: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. The presence of a chlorine atom provides a distinct isotopic signature that is a key validation point.

- Expected Molecular Ion: The molecular ion peak (M⁺) should appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight (221.68).
- Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z ≈ 223. This M+2 peak should have an intensity of approximately one-third that of the main M⁺ peak, providing definitive evidence for the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

Causality and Expertise: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as a quick quality check to ensure the expected functional groups are present and certain starting materials are absent.

- Expected Key Absorptions:
 - ~3050-3100 cm⁻¹: Aromatic C-H stretching.
 - ~2850-3000 cm⁻¹: Aliphatic C-H stretching from the methyl and ethoxy groups.
 - ~1500-1600 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the quinoline core.
 - ~1250 cm⁻¹: Aryl-O (ether) C-O stretching.

- ~700-850 cm^{-1} : C-Cl stretching.



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Integrated Workflow for Spectroscopic Characterization.

Safety and Handling

Professional diligence requires treating all novel chemical compounds with appropriate caution. The available data for **4-Chloro-6-ethoxy-2-methylquinoline** and related structures necessitates careful handling to minimize exposure.

GHS Hazard Classification:

- Acute Toxicity 4, Oral (H302): Harmful if swallowed.
- Serious Eye Damage 1 (H318): Causes serious eye damage.

Recommended Handling Protocols:

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[3][4]
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

- Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[5]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.[4]

References

- PubChem. 4-Chloro-6-methoxy-2-methylquinoline. [[Link](#)]
- PubChem. 4-Chloro-6,7-dimethoxyquinoline. [[Link](#)]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [[Link](#)]
- International Journal for Modern Trends in Science and Technology. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [[Link](#)]
- Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [[Link](#)]
- ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. [[Link](#)]
- Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [[Link](#)]

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Sources

- 1. ijfmr.com [ijfmr.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]

- [5. static.cymitquimica.com \[static.cymitquimica.com\]](https://static.cymitquimica.com)
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